molecular formula C11H25N B082300 2-Undecanamine CAS No. 13205-56-6

2-Undecanamine

Cat. No. B082300
CAS RN: 13205-56-6
M. Wt: 171.32 g/mol
InChI Key: NHBKWZCTSMCKDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Undecanamine involves multiple steps and methodologies. For instance, the synthesis of related cyclic compounds has been achieved through several approaches, such as the conversion of readily available starting materials through sequential reactions, including oxidative bromination and sodium borohydride reduction (Marchand et al., 1989). Another example is the template synthesis of macrocycles, which shows the structural versatility in creating complex molecules (Balog et al., 2004).

Molecular Structure Analysis

The analysis of molecular structure is crucial for understanding the characteristics of chemical compounds. High field NMR investigations, mass spectrometry, and X-ray diffractometry are common techniques used to elucidate the structures of compounds like 2-Undecanamine and its analogs. These analyses provide insights into the arrangement of atoms within a molecule and how this influences the molecule's behavior and reactivity (Balog et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-Undecanamine are significant for their functional group transformations and applications in synthetic chemistry. For example, the Rh(I)-catalyzed cycloaddition/aldol reaction is a method used to construct complex molecular skeletons, highlighting the versatility and reactivity of these compounds (Jiao et al., 2008). Additionally, the intramolecular Michael addition reaction demonstrates the stereochemical aspects important in the synthesis of cyclic compounds (Iwata et al., 1985).

Physical Properties Analysis

The physical properties of compounds like 2-Undecanamine include aspects such as boiling points, melting points, solubility, and crystalline structure. These properties are influenced by the molecular structure and are important for determining the conditions under which these compounds can be used or synthesized.

Chemical Properties Analysis

The chemical properties include reactivity towards acids, bases, oxidizing agents, and reducing agents. These properties determine how the compound interacts with other substances and its stability under various conditions. Understanding these properties is essential for handling, storage, and application in different chemical processes.

References

Scientific Research Applications

  • Biomaterials and Drug Delivery Systems : The copolymerization of 2-hydroxyethyl methacrylate with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, which is related to 2-Undecanamine, can be used to create biomaterials. Due to the presence of the tetraoxaspiro cycle, these synthesized copolymeric networks degrade in acid mediums, suggesting potential applications in drug delivery systems (Nita, Chiriac, & Nistor, 2011).

  • Insect Pest Management : 2-Undecanone, which is structurally similar to 2-Undecanamine, has been studied for its effects on larvae of Heliothis zea and Manduca sexta, indicating potential applications in insect pest management (Farrar & Kennedy, 1987).

  • Chemosensors : Boronate microparticles, composed of polymeric 2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane, have been used to develop white-light emissive chemosensors for the visual detection of copper ions in water. This demonstrates potential applications in environmental monitoring (Nishiyabu, Sugino, & Kubo, 2013).

  • Dual Temperature and pH Responsiveness : Copolymers of 2-hydroxyethyl methacrylate with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane demonstrate dual temperature and pH responsiveness, suggesting applications in smart materials and nanotechnology (Chiriac, Nita, & Nistor, 2011).

  • Synthesis of New Polymer Networks : The synthesis and sensitive behavior of copolymers based on itaconic anhydride and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5] undecane show potential in creating new polymer networks with a range of applications, including pharmaceutical delivery systems (Diaconu et al., 2015).

  • Arthropod Repellency : Studies on 2-Undecanone, a compound found in wild tomato plants, have demonstrated its potential as an arthropod repellent, particularly against ticks (Kimps et al., 2011).

  • Microbial Degradation of Methyl Ketones : Microorganisms have been found to degrade 2-tridecanone, closely related to 2-Undecanamine, into various products, including 1-undecanol. This suggests applications in biodegradation and environmental remediation (Forney, Markovetz, & Kallio, 1967).

Safety And Hazards

While specific safety and hazards data for 2-Undecanamine were not found, it’s important to handle all chemicals with care. For instance, some chemicals are highly flammable and may be fatal if swallowed and enter airways. They can cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, or dizziness .

Future Directions

The future directions of 2-Undecanamine research could involve further exploration of its potential applications in drug discovery, particularly targeting neurological pathogenesis and malignant tumors . Additionally, its potential as an insecticide could be further investigated .

properties

IUPAC Name

undecan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N/c1-3-4-5-6-7-8-9-10-11(2)12/h11H,3-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBKWZCTSMCKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884583
Record name 2-Undecanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Undecanamine

CAS RN

13205-56-6
Record name 2-Undecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13205-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Undecanamine
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Record name 2-Undecanamine
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Record name 2-Undecanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyldecylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MD Culler, J Bitman, MJ Thompson, WE Robbins… - Journal of Dairy …, 1979 - Elsevier
The activities of branched and straight chain amines (10 to 18 carbons chain length) were compared in inhibiting the growth of five microorganisms that cause about 95% of bovine …
Number of citations: 24 www.sciencedirect.com

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